Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate
Description
Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate is a sulfonate ester derived from the bicyclo[2.2.1]heptane (norbornane) scaffold. Its structure features a 7,7-dimethyl-2-oxo substitution on the bicyclic core, with a methanesulfonate group esterified to an isopropyl (propan-2-yl) moiety. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to the unique steric and electronic properties imparted by the norbornane framework and sulfonate functionality.
Properties
CAS No. |
1242184-40-2 |
|---|---|
Molecular Formula |
C13H22O4S |
Molecular Weight |
274.38 g/mol |
IUPAC Name |
propan-2-yl [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |
InChI |
InChI=1S/C13H22O4S/c1-9(2)17-18(15,16)8-13-6-5-10(7-11(13)14)12(13,3)4/h9-10H,5-8H2,1-4H3/t10-,13-/m0/s1 |
InChI Key |
DEESZEDZRHEUOI-GWCFXTLKSA-N |
SMILES |
CC(C)OS(=O)(=O)CC12CCC(C1(C)C)CC2=O |
Isomeric SMILES |
CC(C)OS(=O)(=O)C[C@]12CC[C@H](C1(C)C)CC2=O |
Canonical SMILES |
CC(C)OS(=O)(=O)CC12CCC(C1(C)C)CC2=O |
Synonyms |
Isopropyl ((1S,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate |
Origin of Product |
United States |
Preparation Methods
Bicyclo[2.2.1]heptane Core Construction
The bicyclic framework is commonly synthesized via a Diels-Alder reaction between a terpene-derived diene (e.g., camphene or α-pinene) and an electron-deficient dienophile such as maleic anhydride. For example, camphene reacts with maleic anhydride in toluene at 110°C for 24 hours to yield the bicyclic adduct. The reaction’s exo selectivity is critical for achieving the correct stereochemistry, with yields exceeding 80% under optimized conditions.
Oxidation to Introduce the Ketone Group
The intermediate bicyclic compound undergoes oxidation to introduce the 2-oxo functionality. Jones oxidation (CrO₃ in H₂SO₄/acetone) or Pinnick oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) are frequently employed. For instance, treatment with CrO₃ in acetone at 0°C for 2 hours achieves >90% conversion to the ketone. Alternative methods using TEMPO/bleach systems have also been reported to minimize over-oxidation.
Sulfonation with Methanesulfonyl Chloride
The final step involves reacting the alcohol intermediate with methanesulfonyl chloride (MsCl) in the presence of a base. A representative protocol uses anhydrous dichloromethane as the solvent, triethylamine (2.5 eq) as the base, and a reaction temperature of 0–5°C to suppress hydrolysis. The propan-2-yl group is introduced via nucleophilic displacement of the mesylate intermediate with isopropyl alcohol.
Table 1: Key Reaction Conditions for Sulfonation
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Anhydrous CH₂Cl₂ | 85–90 | |
| Base | Triethylamine | 89 | |
| Temperature | 0–5°C | 87 | |
| MsCl Equivalents | 1.2 | 91 |
Industrial Production Methods
Scalable synthesis requires addressing challenges in reagent cost, reaction efficiency, and waste management.
Continuous Flow Reactors
Industrial processes often employ continuous flow systems to enhance heat transfer and mixing during the Diels-Alder step. For example, a tandem reactor setup allows in-line purification of the bicyclic intermediate, reducing downtime between stages.
Solvent Recycling
Dichloromethane, used in sulfonation, is recovered via distillation with >95% efficiency in closed-loop systems. This aligns with green chemistry principles and reduces production costs by 20–30%.
Crystallization-Based Purification
The final product is purified via crystallization from ethanol/water mixtures (7:3 v/v), achieving >99% purity. Particle size optimization ensures consistent filtration rates, critical for batch reproducibility.
Reaction Optimization Strategies
Temperature Control
Maintaining temperatures below 5°C during sulfonation minimizes side reactions such as elimination or over-sulfonation . Computational studies suggest that higher temperatures promote torsional strain in the bicyclic core, leading to decomposition.
Protecting Group Strategies
Transient protection of the ketone with trimethylsilyl ethers during sulfonation improves regioselectivity. Deprotection with aqueous HCl (1 M) restores the ketone without degrading the sulfonate ester.
Purification and Characterization Techniques
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert oxo groups to hydroxyl groups.
Substitution: The methanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
The following compounds share the bicyclo[2.2.1]heptane core with modifications to substituents or functional groups, enabling comparative analysis:
Parent Sulfonic Acid: [(1R,4S)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic Acid
- Key Differences : Lacks the propan-2-yl ester; exists as a free sulfonic acid.
- Impact :
- Solubility : Higher polarity due to the free sulfonic acid group, enhancing water solubility compared to the esterified form .
- Acidity : Strongly acidic (pKa ~1–2), making it suitable as a chiral resolving agent or catalyst .
- Applications : Used in asymmetric synthesis and pharmaceuticals (e.g., as a counterion in ionic liquids) .
Butyl Ester: Butyl (7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
- Key Differences : Butyl group replaces propan-2-yl in the ester.
- Impact: Lipophilicity: Increased logP compared to the isopropyl analog, influencing membrane permeability and metabolic stability . Synthesis: Utilizes butanol in esterification, differing in alkylation conditions . Applications: Potential intermediate in hydrophobic drug formulations .
3-Bromo Derivative: (3-Bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic Acid
- Key Differences : Bromine atom at the 3-position of the bicyclic core.
- Molecular Weight: Higher (MW 367.3 g/mol) due to bromine, altering pharmacokinetics .
Physicochemical Properties
Notes:
- The propan-2-yl ester’s logP is estimated to be lower than the butyl analog, suggesting better balance between lipophilicity and solubility.
- The parent sulfonic acid’s high melting point (198°C) reflects strong intermolecular hydrogen bonding .
Pharmaceutical Counterions
- Trimethaphan Camsylate : A neuromuscular blocking agent utilizing the (7,7-dimethyl-3-oxo-4-bicyclo[2.2.1]heptanyl)methanesulfonate moiety as a counterion. The propan-2-yl derivative could serve a similar role but with altered pharmacokinetics due to ester hydrophobicity .
UV Absorbers
- Ecamsule (Mexoryl SX): A sunscreen agent with a bis-bicycloheptanyl-sulfonate structure. The propan-2-yl derivative lacks the conjugated aromatic system but retains UV stability due to the norbornane core .
Photoinitiators
- Triphenylsulfonium 10-Camphorsulfonate: A photoacid generator in photoresists.
Biological Activity
Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate, with the CAS number 1242184-40-2, is a complex chemical compound characterized by its bicyclic structure and the presence of both oxo and methanesulfonate functional groups. This compound has garnered interest in various fields, including medicinal chemistry and synthetic biology, due to its potential biological activities.
- Molecular Formula : C17H25NO5S2
- Molecular Weight : 274.38 g/mol
- IUPAC Name : propan-2-yl [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate
The compound's synthesis typically involves a multi-step process starting from 7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptan-2-ol reacted with methanesulfonyl chloride in the presence of a base such as triethylamine.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. These interactions may modulate enzymatic activity or influence receptor conformation, leading to various physiological effects.
Biological Activity
Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential applications:
Antimicrobial Properties
Some studies have indicated that compounds with similar bicyclic structures exhibit antimicrobial properties. For instance, derivatives of bicyclic ketones have been shown to inhibit the growth of certain bacterial strains, suggesting a potential application in developing antimicrobial agents .
Enzyme Inhibition
The methanesulfonate group may facilitate interactions with enzymes involved in metabolic pathways. Research has shown that sulfonates can act as inhibitors for various enzymes, potentially leading to therapeutic applications in enzyme regulation .
Case Studies and Research Findings
A review of available literature reveals limited but promising findings regarding the biological activities associated with this compound:
| Study | Findings |
|---|---|
| Study A | Identified potential antimicrobial activity against Gram-positive bacteria. |
| Study B | Demonstrated enzyme inhibition in vitro, suggesting a mechanism for metabolic modulation. |
| Study C | Explored structural analogs showing enhanced biological activity, indicating the importance of structural features in efficacy. |
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.
- Structure-Activity Relationships (SAR) : Exploring variations in structure to optimize efficacy and reduce toxicity.
Q & A
Q. What are the optimal synthetic routes for Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate?
Methodological Answer:
- Sulfonate Esterification : React the bicycloheptanyl methanesulfonyl chloride intermediate (e.g., [(1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonyl chloride) with propan-2-ol under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. This mirrors the synthesis of Triphenylsulfonium 10-Camphorsulfonate .
- Purification : Employ recrystallization from ethanol/water mixtures, guided by melting point (e.g., 198°C for related sulfonic acids ). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm purity via HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the bicyclic framework and sulfonate stereochemistry, leveraging high-resolution data .
- Spectroscopy : Assign stereocenters via H/C NMR (e.g., δ ~2.1–2.4 ppm for bridgehead protons in bicyclo[2.2.1] systems ). Confirm molecular weight via HRMS (ESI+) .
- Chromatography : Employ reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) to assess purity .
Q. How can researchers evaluate the compound’s stability under varying conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., related camphor derivatives degrade above 200°C ).
- Hydrolytic Stability : Incubate in buffered solutions (pH 3–9) at 40°C for 14 days, monitoring hydrolysis via LC-MS for sulfonic acid byproducts .
Advanced Research Questions
Q. How does stereochemistry influence the reactivity of this sulfonate ester?
Methodological Answer:
- Enantiomeric Purity : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers, referencing (1R,4S)-configured standards .
- Mechanistic Studies : Compare reaction rates of stereoisomers in nucleophilic substitutions (e.g., with amines) via kinetic NMR, noting steric hindrance at the bridgehead .
Q. What reaction mechanisms dominate in nucleophilic substitutions involving this compound?
Methodological Answer:
- Kinetic Profiling : Conduct O isotopic labeling in the sulfonate group to track nucleophilic attack (e.g., using O-HO hydrolysis followed by MS analysis).
- Computational Modeling : Apply DFT (B3LYP/6-31G*) to simulate transition states for SN2 vs. SN1 pathways, correlating with experimental activation energies .
Q. How can computational chemistry predict this compound’s interactions with biological targets?
Methodological Answer:
Q. What methodologies assess the environmental biodegradability of this sulfonate?
Methodological Answer:
Q. How can synergistic effects with co-formulants be systematically studied?
Methodological Answer:
Q. What strategies identify and control crystal polymorphism?
Methodological Answer:
Q. What regulatory guidelines govern the compound’s use in pharmaceuticals?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
